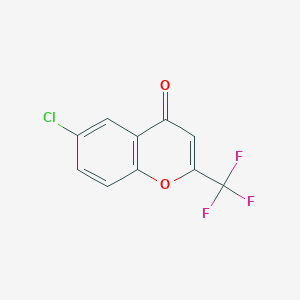

![molecular formula C17H25N3O B5652191 N~1~-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-N~2~-isopropylglycinamide](/img/structure/B5652191.png)

N~1~-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-N~2~-isopropylglycinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds, such as mono-hydroxylated and dihydroxylated metabolites of 9-amino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoline, involves reduction processes and optical resolution. The mono-hydroxylated metabolites were synthesized through the reduction of tricyclic ketones followed by optical resolution using (+)-di-p-toluoyl-D-tartaric acid, while the dihydroxylated metabolites were obtained by reducing the tricyclic diketone with NaBH4 (Komatsu et al., 1995); (Komatsu et al., 1996).

Molecular Structure Analysis

The molecular structure of related quinoline derivatives has been extensively characterized through various techniques such as 1H NMR, 2D-COSY NMR, MS, IR, UV–vis, X-ray techniques, and elemental analysis, revealing their intricate structural details and confirming their ionic nature with bromide as the counterion (Faizi et al., 2018).

Chemical Reactions and Properties

Catalytic formal [4 + 1] isocyanide-based cycloaddition has been employed for the synthesis of 1H-cyclopenta[b]quinolin-1-one derivatives, demonstrating an efficient strategy for constructing these molecules. This method involves cycloaddition of isocyanides followed by imine-enamine tautomerization and air oxidation (Motaghi et al., 2019).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, are crucial for understanding the behavior of this compound in different environments. Although specific details on N1-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-N2-isopropylglycinamide are not available in the retrieved literature, related compounds have been studied for their crystal packing and molecular interactions, providing insights into their stability and solubility (Sakurai et al., 2010).

Propiedades

IUPAC Name |

N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-(propan-2-ylamino)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O/c1-11(2)18-10-16(21)20-17-12-6-3-4-8-14(12)19-15-9-5-7-13(15)17/h11,18H,3-10H2,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSABPRHHQGTZKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(=O)NC1=C2CCCC2=NC3=C1CCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{2-[(4S)-4-hydroxy-4-(methoxymethyl)-3,3-dimethyl-1-piperidinyl]-2-oxoethyl}-2-methyl-4(3H)-pyrimidinone](/img/structure/B5652125.png)

![1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5652131.png)

![N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5652147.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide](/img/structure/B5652160.png)

![4-ethyl-5-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5652164.png)

![2-{4-[4-(trifluoromethyl)benzyl]-1-piperazinyl}pyrimidine](/img/structure/B5652170.png)

![(4S)-1-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol](/img/structure/B5652174.png)

![2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5652186.png)

![2-amino-4-(3-hydroxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5652187.png)

![rel-(1S,6R)-3-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B5652190.png)

![4-methyl-1-{2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-2(1H)-quinolinone](/img/structure/B5652198.png)

![3-[(4-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5652238.png)